Cas no 853234-57-8 (2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione)

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione is a brominated derivative of indenofluorenedione, characterized by its high electron affinity and stability. This compound is primarily utilized in organic electronics, particularly as an electron-accepting material in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The introduction of bromine atoms at the 2 and 8 positions enhances its solubility in common organic solvents, facilitating thin-film processing. Its rigid conjugated structure contributes to excellent thermal and oxidative stability, making it suitable for high-performance applications. The compound's tunable electronic properties also render it valuable for research in charge transport materials and non-fullerene acceptors.
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione structure
853234-57-8 structure
商品名:2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
CAS番号:853234-57-8
MF:C20H8Br2O2
メガワット:440.084323883057
MDL:MFCD22571712
CID:582964
PubChem ID:253662482

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione 化学的及び物理的性質

名前と識別子

    • Indeno[1,2-b]fluorene-6,12-dione, 2,8-dibromo-
    • 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
    • 2,8-dibromo-Indeno[1,2-b]fluorene-6,12-dione
    • 3,9-dibromo-indenofluorenedione
    • Indeno[1,2-b]fluorene-6,12-dione,2,8-dibromo
    • D4573
    • 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione (ACI)
    • T71397
    • SCHEMBL1685385
    • SB66430
    • MFCD22571712
    • DB-364439
    • 853234-57-8
    • 2,8-dibromo-6H,12H-indeno[1,2-b]fluorene-6,12-dione
    • DTXSID80479174
    • CS-0155773
    • AKOS027253024
    • AS-65835
    • SY056080
    • MDL: MFCD22571712
    • インチ: 1S/C20H8Br2O2/c21-9-1-3-11-13-7-18-14(8-17(13)19(23)15(11)5-9)12-4-2-10(22)6-16(12)20(18)24/h1-8H
    • InChIKey: PFFSYBJLQOJRQU-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=CC3=C(C=2)C2C(=CC(=CC=2)Br)C3=O)C2C1=CC(=CC=2)Br

計算された属性

  • せいみつぶんしりょう: 437.88900
  • どういたいしつりょう: 437.88910g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 24
  • 回転可能化学結合数: 0
  • 複雑さ: 526
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.1
  • 疎水性パラメータ計算基準値(XlogP): 5.6

じっけんとくせい

  • 密度みつど: 1.9±0.1 g/cm3
  • ふってん: 634.0±55.0 °C at 760 mmHg
  • フラッシュポイント: 209.1±18.1 °C
  • PSA: 34.14000
  • LogP: 5.42040
  • じょうきあつ: 0.0±1.9 mmHg at 25°C

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione セキュリティ情報

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB474333-1 g
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione, 98%; .
853234-57-8 98%
1g
€236.80 2023-07-18
eNovation Chemicals LLC
D915589-1g
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 95%
1g
$150 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226413-1g
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 97%
1g
¥609.00 2024-07-28
Chemenu
CM133379-1g
2,8-dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 95%
1g
$*** 2023-05-29
A2B Chem LLC
AC26081-250mg
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 98%
250mg
$19.00 2024-04-19
Aaron
AR004VAL-250mg
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 97%
250mg
$15.00 2025-01-23
Ambeed
A948987-250mg
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 98%
250mg
$26.0 2025-02-27
eNovation Chemicals LLC
D749382-100mg
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 98.0%
100mg
$55 2025-02-19
Ambeed
A948987-100mg
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 98%
100mg
$11.0 2025-02-27
Aaron
AR004VAL-100mg
2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
853234-57-8 97%
100mg
$7.00 2025-01-23

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: tert-Butyllithium
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
4.1 Reagents: Sulfuric acid Solvents: Water
リファレンス
High Performance n-Type Field-Effect Transistors Based on Indenofluorenedione and Diindenopyrazinedione Derivatives
Nakagawa, Tomohiro; et al, Chemistry of Materials, 2008, 20(8), 2615-2617

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
3.1 Reagents: Sulfuric acid Solvents: Water
リファレンス
High Performance n-Type Field-Effect Transistors Based on Indenofluorenedione and Diindenopyrazinedione Derivatives
Nakagawa, Tomohiro; et al, Chemistry of Materials, 2008, 20(8), 2615-2617

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
2.1 Reagents: Sulfuric acid Solvents: Water
リファレンス
High Performance n-Type Field-Effect Transistors Based on Indenofluorenedione and Diindenopyrazinedione Derivatives
Nakagawa, Tomohiro; et al, Chemistry of Materials, 2008, 20(8), 2615-2617

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  6 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  120 min, reflux; 6 h, reflux
2.2 Reagents: Sulfuric acid Solvents: Water ;  12 h, 80 °C; cooled
リファレンス
Synthesis of a Double Spiro-Polyindenofluorene with a Stable Blue Emission
Vak, Doojin; et al, Organic Letters, 2005, 7(19), 4229-4232

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  2 d, reflux
2.1 Reagents: Sulfuric acid Solvents: Water ;  1 d, 120 °C
リファレンス
Ambipolar small molecular semiconductor-based heterojunction diode
Ocaya, R. O.; et al, Synthetic Metals, 2016, 221, 48-54

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Sulfuric acid ;  120 °C
リファレンス
Electron-transporting materials for printed electronics
Usta, Hakan; et al, Materials Research Society Symposium Proceedings, 2008, 1114,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water
リファレンス
High Performance n-Type Field-Effect Transistors Based on Indenofluorenedione and Diindenopyrazinedione Derivatives
Nakagawa, Tomohiro; et al, Chemistry of Materials, 2008, 20(8), 2615-2617

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  120 min, reflux; 6 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  12 h, 80 °C; cooled
リファレンス
Synthesis of a Double Spiro-Polyindenofluorene with a Stable Blue Emission
Vak, Doojin; et al, Organic Letters, 2005, 7(19), 4229-4232

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 10 h, 120 °C
リファレンス
Air-Stable, Solution-Processable n-Channel and Ambipolar Semiconductors for Thin-Film Transistors Based on the Indenofluorenebis(dicyanovinylene) Core
Usta, Hakan; et al, Journal of the American Chemical Society, 2008, 130(27), 8580-8581

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  2 d, reflux; reflux → rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Sulfuric acid Solvents: Water ;  17 h, 120 °C
2.2 Reagents: Water ;  15 min, cooled
リファレンス
Solution-processable liquid-crystalline semiconductor for low-temperature-annealed air-stable N-channel field-effect transistors
Ozdemir, Resul; et al, ChemPhysChem, 2017, 18(7), 850-861

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  10 h, 120 °C
リファレンス
Design, Synthesis, and Characterization of Ladder-Type Molecules and Polymers. Air-Stable, Solution-Processable n-Channel and Ambipolar Semiconductors for Thin-Film Transistors via Experiment and Theory
Usta, Hakan; et al, Journal of the American Chemical Society, 2009, 131(15), 5586-5608

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -80 °C; -80 °C; 12 h, -80 °C → -40 °C; -40 °C → -80 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C; -80 °C → rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  6 h, reflux
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  120 min, reflux; 6 h, reflux
3.2 Reagents: Sulfuric acid Solvents: Water ;  12 h, 80 °C; cooled
リファレンス
Synthesis of a Double Spiro-Polyindenofluorene with a Stable Blue Emission
Vak, Doojin; et al, Organic Letters, 2005, 7(19), 4229-4232

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione Raw materials

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione Preparation Products

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione 関連文献

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dioneに関する追加情報

Introduction to 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione (CAS No. 853234-57-8)

2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione (CAS No. 853234-57-8) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including materials science and medicinal chemistry. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its intricate molecular framework, which includes a dibromoindeno[1,2-b]fluorene core with two ketone groups at the 6 and 12 positions.

The synthesis of 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione typically involves multi-step reactions, starting from readily available starting materials. The key steps often include bromination reactions to introduce the bromine substituents and subsequent oxidative processes to form the ketone functionalities. The synthetic route is carefully optimized to ensure high yields and purity, making it a viable candidate for both academic research and industrial applications.

In the realm of materials science, 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione has shown promise as a building block for the development of advanced functional materials. Its rigid and planar structure makes it an excellent candidate for use in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Recent studies have demonstrated that this compound can enhance the charge transport properties and stability of these devices, contributing to improved performance and longer operational lifetimes.

Beyond its applications in materials science, 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione has also been explored for its potential medicinal properties. Research in this area has focused on its ability to modulate biological pathways and interact with specific protein targets. For instance, studies have shown that this compound can exhibit anti-inflammatory and anti-cancer activities by interfering with key signaling pathways involved in disease progression. These findings have sparked interest in further investigating its therapeutic potential for the treatment of various diseases.

The structural complexity of 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione also makes it a valuable tool for probing fundamental chemical and biological processes. Its unique electronic properties and ability to form stable complexes with metal ions have led to its use in supramolecular chemistry and coordination chemistry. Researchers have utilized this compound to design novel supramolecular assemblies with tunable properties, opening up new avenues for the development of smart materials and sensors.

In addition to its practical applications, the study of 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione has contributed significantly to our understanding of molecular recognition and self-assembly processes. The compound's ability to form well-defined supramolecular structures through non-covalent interactions such as hydrogen bonding and π-π stacking has provided insights into the principles governing these phenomena. This knowledge is crucial for the rational design of new materials with tailored functionalities.

The environmental impact of compounds like 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione is another important consideration. While PAHs are known for their potential environmental toxicity, recent research has focused on developing strategies to minimize their ecological footprint. This includes optimizing synthetic routes to reduce waste generation and exploring biodegradable alternatives that maintain the desired functional properties without compromising environmental safety.

In conclusion, 2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione (CAS No. 853234-57-8) is a multifaceted compound with a wide range of applications in materials science and medicinal chemistry. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play a significant role in advancing various scientific disciplines.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:853234-57-8)2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
A847617
清らかである:99%
はかる:5g
価格 ($):369.0
atkchemica
(CAS:853234-57-8)2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione
CL11201
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ